
(1R,4S)-Cyclooctane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S)-Cyclooctane-1,4-diol is a chiral diol with a cyclooctane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (1R,4S)-Cyclooctane-1,4-diol typically involves the reduction of cyclooctane-1,4-dione. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation of cyclooctane-1,4-dione using a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method allows for efficient production of the diol with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4S)-Cyclooctane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form cyclooctane-1,4-dione using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the diol can lead to the formation of cyclooctane.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Cyclooctane-1,4-dione.
Reduction: Cyclooctane.
Substitution: Cyclooctane-1,4-dichloride.
Applications De Recherche Scientifique
(1R,4S)-Cyclooctane-1,4-diol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a chiral intermediate in the synthesis of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
Biological Studies: Studied for its interactions with enzymes and other biological molecules.
Mécanisme D'action
The mechanism of action of (1R,4S)-Cyclooctane-1,4-diol depends on its specific application. In organic synthesis, it acts as a chiral building block, providing stereochemical control in the formation of new compounds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctane-1,4-dione: The oxidized form of (1R,4S)-Cyclooctane-1,4-diol.
Cyclooctane: The fully reduced form of the diol.
Cyclooctane-1,4-dichloride: A substituted derivative of the diol.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it valuable in chiral synthesis. Its ability to undergo various chemical transformations also enhances its versatility in research and industrial applications .
Propriétés
Numéro CAS |
73982-04-4 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
(1R,4S)-cyclooctane-1,4-diol |
InChI |
InChI=1S/C8H16O2/c9-7-3-1-2-4-8(10)6-5-7/h7-10H,1-6H2/t7-,8+ |
Clé InChI |
BIYRBPAUTLBNTB-OCAPTIKFSA-N |
SMILES isomérique |
C1CC[C@@H](CC[C@@H](C1)O)O |
SMILES canonique |
C1CCC(CCC(C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



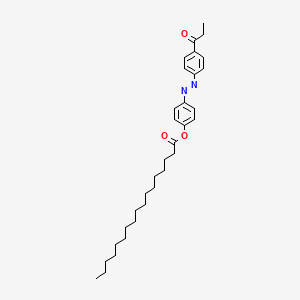
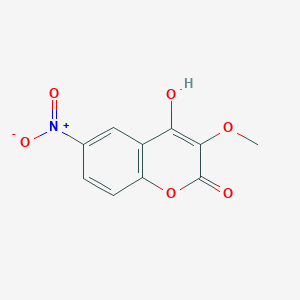
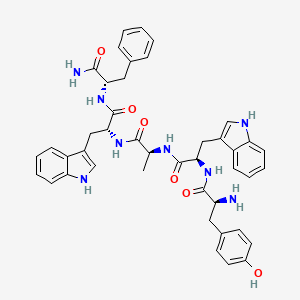
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
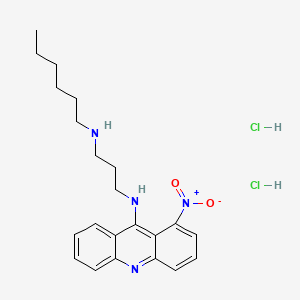
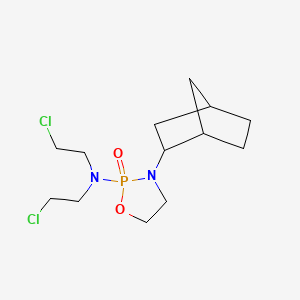
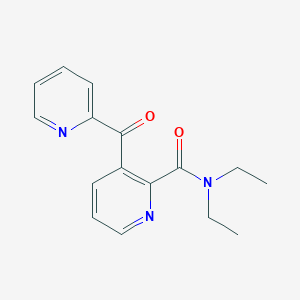
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
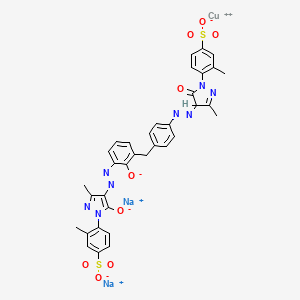

![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)
